N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-11-4-5-12(19-11)20(16,17)14-10-13(18-9-8-15)6-2-3-7-13/h4-5,14-15H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSJRXSXRNAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylthiophene-2-sulfonamide, also known as Etornamide, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 305.4 g/mol
- Structural Features : It contains a thiophene ring, a sulfonamide group, and a cyclopentyl moiety, which are significant for its biological interactions .
This compound operates primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modifying their activity:
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor by binding to active sites and preventing substrate interactions.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways related to inflammation and cell proliferation.
1. Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC values for these cell lines were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 10 |
| MCF-7 | 15 |
These results suggest that the compound may inhibit cancer cell growth effectively .
2. Antimicrobial Activity
The sulfonamide class is well-known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial effects against certain pathogens. Further research is required to establish its efficacy and spectrum of activity.
3. Anti-inflammatory Effects
Given its structural features, the compound has been investigated for potential anti-inflammatory properties. Mechanistic studies indicate that it could inhibit inflammatory mediators, although specific pathways remain to be fully elucidated .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to controls, indicating its potential as an anticancer agent.
- Animal Models : Preliminary animal studies have shown promising results in reducing tumor growth and improving survival rates in treated subjects, supporting further development for therapeutic use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s structure can be compared to other sulfonamides in terms of:
- Core aromatic system : Thiophene vs. benzene or pyridine.
- Substituents : Hydrophilic (e.g., hydroxyethoxy) vs. lipophilic (e.g., trifluoromethyl, isobutyl).
- Side-chain complexity: Cyclopentylmethyl vs. allylindole or aminophenyl groups.
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Impact of Hydrophilic Substituents
The 2-hydroxyethoxy group in the target compound introduces a polar, hydrogen-bonding moiety absent in most analogs. This modification may reduce metabolic instability compared to compounds with labile groups (e.g., ester-linked substituents in ) .
Thiophene vs. Benzene Cores
Unresolved Questions
- Biological Data for Target Compound: No direct activity data is available in the provided evidence.
- Synthetic Challenges : The cyclopentylmethyl side chain may require specialized protection/deprotection strategies to avoid steric hindrance during synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylthiophene-2-sulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution. React 5-methylthiophene-2-sulfonyl chloride with the amine group of (1-(2-hydroxyethoxy)cyclopentyl)methanamine in anhydrous dichloromethane or tetrahydrofuran (THF). Use a base like triethylamine (1–2 eq.) to neutralize HCl byproducts. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key Characterization : Confirm structure using (e.g., cyclopentyl protons at δ 1.5–2.2 ppm, sulfonamide NH at δ 7.1–7.5 ppm) and . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How to assess the solubility and stability of this compound in common solvents?
- Methodology : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane, ethyl acetate) at 25°C. Monitor stability via UV-Vis spectroscopy under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) over 72 hours. Use LC-MS to detect degradation products .
Q. What spectroscopic techniques are critical for confirming the structure?
- Methodology :
- NMR : Assign cyclopentyl, hydroxyethoxy, and thiophene protons.
- IR : Identify sulfonamide S=O stretches (~1350 cm) and OH stretches (~3400 cm).
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How to optimize reaction yields when introducing the hydroxyethoxycyclopentyl moiety?
- Methodology : Use kinetic studies to evaluate the impact of temperature (0°C vs. room temperature) and catalyst (e.g., DMAP). Monitor intermediates via . For sterically hindered cyclopentyl groups, employ microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodology : Cross-validate results using orthogonal assays. For example, if antimicrobial activity conflicts between broth microdilution and agar diffusion assays, perform time-kill kinetics and check for compound precipitation. Use crystallographic fragment screening (as in ) to identify binding interactions with target proteins .
Q. What strategies mitigate byproduct formation during sulfonamide coupling?
- Methodology :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or dimerization products).
- Optimization : Reduce equivalents of sulfonyl chloride (0.95 eq.) and increase reaction time (24–48 h) for complete conversion. Add molecular sieves to sequester moisture, which can hydrolyze sulfonyl chloride .
Q. How to evaluate the compound’s potential as a protease inhibitor?
- Methodology : Perform enzymatic inhibition assays (e.g., fluorogenic substrate hydrolysis). Use molecular docking (AutoDock Vina) to model interactions with active sites. Validate with surface plasmon resonance (SPR) to measure binding kinetics () .
Q. What safety protocols are essential for handling this sulfonamide derivative?
- Methodology : Follow GHS guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
